Lipophilicity Advantage: XLogP3 of 0.1 Positions the Ethyl Analog in Optimal Oral Bioavailability Space vs. Methyl (XLogP3 -0.3)
Computed partition coefficients show that the target compound (XLogP3 = 0.1) resides closer to the optimal lipophilicity range for oral absorption (XLogP3 0-3) compared to its closest commercial analog, 6-(methylsulfonyl)pyridin-3-amine (XLogP3 = -0.3) [1][2]. The ethyl sulfone also introduces an additional rotatable bond (2 vs. 1), enhancing conformational flexibility while maintaining a low molecular weight (186.23 vs. 172.21 Da). This difference is particularly relevant when accessing intracellular targets, as excessively polar compounds (XLogP3 < -1) often suffer from poor passive permeability.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 |
| Comparator Or Baseline | 6-(Methylsulfonyl)pyridin-3-amine: XLogP3 = -0.3 |
| Quantified Difference | ΔXLogP3 = +0.4 (more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025 |
Why This Matters
Procurement decisions for fragment libraries should prioritize compounds with balanced lipophilicity; the ethyl analog's XLogP3 of 0.1 avoids the excessively polar space of the methyl analog, offering a superior starting point for oral drug discovery programs.
- [1] PubChem. Compound Summary for CID 21487076: 6-(Ethanesulfonyl)pyridin-3-amine. National Center for Biotechnology Information (NCBI). View Source
- [2] PubChem. Compound Summary for CID 20038977: 6-(Methylsulfonyl)pyridin-3-amine. National Center for Biotechnology Information (NCBI). View Source
